molecular formula C15H14F2N2O2S B10949373 1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

Cat. No.: B10949373
M. Wt: 324.3 g/mol
InChI Key: ODPOXUGENOHUTC-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea typically involves the reaction of 2-(difluoromethoxy)aniline with 2-methoxyphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea group. This interaction can modulate the activity of these targets, leading to various biological effects. The difluoromethoxy and methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-2-thiourea: Known for its use in genetic studies and as a bittering agent.

    1-(4-Difluoromethoxy-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea: Used in material science and as a precursor for other chemical syntheses.

    1-(4-Methoxy-phenyl)-3-phenyl-thiourea: Studied for its potential biological activities.

The uniqueness of this compound lies in the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

Molecular Formula

C15H14F2N2O2S

Molecular Weight

324.3 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C15H14F2N2O2S/c1-20-12-8-4-2-6-10(12)18-15(22)19-11-7-3-5-9-13(11)21-14(16)17/h2-9,14H,1H3,(H2,18,19,22)

InChI Key

ODPOXUGENOHUTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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